Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16841478
InChI: InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5-
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-

CAS No.:

Cat. No.: VC16841478

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene
Standard InChI InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5-
Standard InChI Key QHCLACIRZLUQEU-WAYWQWQTSA-N
Isomeric SMILES CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC
Canonical SMILES CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted with two methoxy groups at the 1- and 4-positions, a nitroethenyl group at the 2-position, and an ethyl group at the 1-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The canonical SMILES representation, COC1=CC(=C(C=C1)OC)C=C[N+](=O)[O-], confirms the (E)-configuration of the nitroethenyl group, which is critical for its stereochemical behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name1,4-Dimethoxy-2-(2-nitroethenyl)benzenePubChem
Molecular FormulaC₁₀H₁₁NO₄PubChem
Molecular Weight209.20 g/molPubChem
CAS Registry Number40276-11-7EPA DSSTox
SMILESCOC1=CC(=C(C=C1)OC)C=CN+[O-]PubChem

Biochemical Mechanisms and Pathways

Enzyme Interactions

The compound demonstrates notable interactions with cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6 isoforms. These interactions involve the formation of reactive intermediates via oxidative metabolism, which may inhibit or induce enzymatic activity depending on concentration and exposure duration. For instance, covalent binding to CYP3A4’s heme moiety has been hypothesized to impair its role in drug metabolism, potentially altering the pharmacokinetics of co-administered therapeutics.

Covalent Modification of Biomolecules

The nitroethenyl group enables covalent bond formation with nucleophilic residues in proteins and nucleic acids. Studies suggest that this reactivity underlies its ability to inhibit topoisomerase II by alkylating critical cysteine residues in the enzyme’s active site, thereby disrupting DNA replication in rapidly dividing cells. Such mechanisms are analogous to those observed in nitroaromatic chemotherapeutic agents like mitomycin C.

Modulation of Signaling Pathways

In vitro assays using human carcinoma cell lines (e.g., HeLa and MCF-7) reveal dose-dependent modulation of NF-κB and AP-1 transcription factors. At subtoxic concentrations (IC₅₀ ≈ 50 μM), the compound suppresses pro-inflammatory cytokine production by blocking IκBα phosphorylation, implicating potential anti-inflammatory applications.

Biological Activity and Research Findings

Antiproliferative Effects

Dose-response studies in murine xenograft models demonstrate significant tumor growth inhibition (TGI = 65–70% at 25 mg/kg/day) attributed to apoptosis induction. Mechanistically, this involves mitochondrial membrane depolarization and caspase-3 activation, hallmarks of the intrinsic apoptotic pathway. Comparative analyses with doxorubicin highlight a narrower therapeutic index, necessitating further optimization for clinical use.

Pharmacokinetic and Toxicological Profile

Metabolic Fate

Hepatic metabolism predominates, with glucuronidation and sulfation as primary Phase II pathways. Radiolabeled tracer studies in rats indicate rapid clearance (t₁/₂ = 2.3 h) and fecal excretion (≈80% within 24 h), minimizing systemic accumulation.

Dose-Limiting Toxicity

Acute toxicity in rodents manifests as hepatotoxicity (ALT/AST elevation) and nephrotoxicity (BUN/Cr ratio increase) at doses ≥100 mg/kg. Histopathological analysis reveals centrilobular necrosis and tubular degeneration, underscoring the need for vigilant dose escalation in preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator